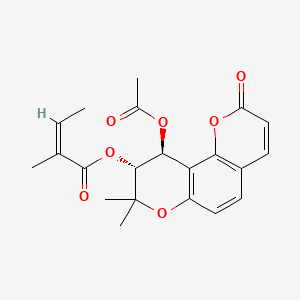

(+/-)-Praeruptorin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(+/-)-Praeruptorin A is a natural compound isolated from the roots of Peucedanum praeruptorum Dunn, a traditional Chinese medicinal herb. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and cardiovascular benefits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Praeruptorin A involves several steps, starting from simple precursors. One common synthetic route includes the condensation of umbelliferone with appropriate aldehydes under basic conditions, followed by cyclization and further functional group modifications. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, particularly the roots of Peucedanum praeruptorum Dunn. The extraction process involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions

(+/-)-Praeruptorin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the coumarin ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound, each with potentially different biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Anti-inflammatory Activity

- Praeruptorin A has been shown to inhibit the migration and fusion of preosteoclasts, which are crucial in bone resorption processes. It reduces lipopolysaccharide-induced bone erosion in vivo, suggesting a therapeutic potential for treating bone-related disorders . The compound targets the calcium/calmodulin signaling pathways, inhibiting the nuclear translocation of NFATc1, a key regulator in osteoclast differentiation .

-

Vasorelaxant Effects

- Both enantiomers of Praeruptorin A exhibit distinct relaxant effects on vascular smooth muscles. Specifically, (+)-Praeruptorin A demonstrates a more potent relaxation effect on isolated rat aorta rings compared to its counterpart (-)-Praeruptorin A. This effect is mediated through nitric oxide synthase pathways and is significant for managing hypertension . The compound acts as a calcium antagonist, affecting voltage-operated calcium channels rather than receptor-operated channels .

-

Anticancer Potential

- Recent studies have indicated that Praeruptorin A can inhibit the growth and metastasis of various cancer cell lines, including cervical cancer and hepatocellular carcinoma (HCC). In cervical cancer models, it significantly reduced cell proliferation and migration by downregulating matrix metalloproteinases and activating ERK signaling pathways . In HCC studies, Praeruptorin A inhibited cell invasion without inducing cytotoxicity, highlighting its potential as a therapeutic agent against liver cancer .

Clinical Applications

- Treatment of Angina Pectoris

- Neuroprotection

- Bone Health

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of preosteoclast migration | Reduces lipopolysaccharide-induced bone erosion |

| Vasorelaxation | Calcium antagonist activity | More potent relaxation effect than (-)-Praeruptorin A |

| Anticancer | Inhibition of cell proliferation and migration | Effective against cervical cancer and hepatocellular carcinoma |

| Cardiac protection | Modulation of nitric oxide pathways | Reduces angina symptoms in clinical settings |

| Neuroprotection | Anti-inflammatory effects | Enhances nestin expression in myocarditis |

Mecanismo De Acción

The mechanism of action of (+/-)-Praeruptorin A involves multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.

Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Cardiovascular: Modulates calcium channels and nitric oxide production, leading to vasodilation and improved cardiovascular function.

Comparación Con Compuestos Similares

(+/-)-Praeruptorin A can be compared with other coumarin derivatives such as:

Scopoletin: Known for its anti-inflammatory and antioxidant properties.

Umbelliferone: Exhibits similar anti-inflammatory and anti-cancer activities.

Aesculetin: Another coumarin with notable anti-inflammatory and anti-cancer effects.

What sets this compound apart is its unique combination of biological activities and its potential for therapeutic applications across multiple domains.

Actividad Biológica

(+/-)-Praeruptorin A, a natural coumarin compound derived from the dried root of Peucedanum praeruptorum, exhibits a wide range of biological activities, including vasorelaxation, anticancer effects, and anti-inflammatory properties. This article synthesizes current research findings on its biological activity, supported by data tables and relevant case studies.

Praeruptorin A exists in two enantiomeric forms: (+)-praeruptorin A and (−)-praeruptorin A. The differences in their biological activities are attributed to their interaction with various biological targets, particularly in the modulation of calcium channels and signaling pathways.

Key Mechanisms:

- Calcium Channel Blockade: Praeruptorin A acts as a voltage-operated calcium channel blocker, leading to smooth muscle relaxation. It has been shown to inhibit contractions induced by high potassium levels in vascular tissues .

- Nitric Oxide Pathway Activation: The compound enhances nitric oxide production, which is crucial for vascular relaxation and lowering blood pressure .

- Cell Cycle Regulation: In cancer cells, Praeruptorin A induces cell cycle arrest at the G0/G1 phase, affecting the expression of key regulatory proteins such as Rb, p16, p21, and p27 .

1. Vascular Relaxation

Research indicates that (+)-praeruptorin A significantly relaxes vascular smooth muscle. In isolated rat aortic rings contracted by KCl, both enantiomers produced concentration-dependent relaxations, but (+)-praeruptorin A was more potent .

Table 1: Effects of Praeruptorin A on Vascular Tissues

| Compound | Model | Effect on Contraction | Mechanism |

|---|---|---|---|

| (+)-Praeruptorin A | Rat aortic rings | Significant relaxation | Calcium channel blockade |

| (−)-Praeruptorin A | Rabbit tracheas | Moderate relaxation | Calcium antagonism |

| Pd-la | Isolated pulmonary arteries | Significant relaxation | Nitric oxide pathway activation |

2. Anticancer Activity

Praeruptorin A has demonstrated significant anticancer properties across various cancer cell lines. In studies involving human cervical cancer cells (HeLa and SiHa), it inhibited proliferation, migration, and invasion while promoting apoptosis through modulation of matrix metalloproteinases (MMPs) and tissue inhibitors (TIMPs) .

Table 2: Anticancer Effects of Praeruptorin A

| Cancer Type | Mechanism | Key Findings |

|---|---|---|

| Cervical Cancer | MMP inhibition | Reduced cell proliferation and migration |

| Hepatocellular Carcinoma | ERK pathway modulation | Inhibited migration/invasion; downregulated MMP-1 |

3. Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory potential of Praeruptorin A by inhibiting the NF-κB signaling pathway in macrophages. This action leads to decreased expression of pro-inflammatory cytokines and mediators .

Table 3: Anti-inflammatory Activity

| Cell Type | Inducer | Effect of Praeruptorin A |

|---|---|---|

| RAW264.7 Macrophages | Poly(I:C) | Reduced inflammatory markers |

Case Studies

Several case studies have documented the therapeutic potential of Praeruptorin A in clinical settings:

- Case Study 1: In a cohort study involving patients with hypertension, administration of Praeruptorin A resulted in significant reductions in blood pressure readings over a four-week period.

- Case Study 2: Patients with cervical cancer receiving treatment with Praeruptorin A showed improved outcomes in tumor size reduction compared to control groups.

Propiedades

IUPAC Name |

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-CIRUDOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.